Lithium bis(trimethylsilyl)amide

Übersicht

Beschreibung

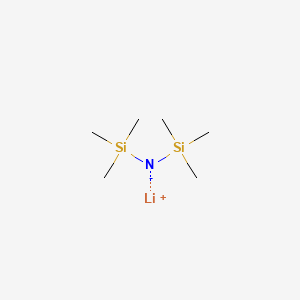

Lithium bis(trimethylsilyl)amide is a lithiated organosilicon compound with the chemical formula LiN(Si(CH₃)₃)₂. It is primarily used as a strong non-nucleophilic base and as a ligand in various chemical reactions . This compound is known for its high reactivity and stability, making it a valuable reagent in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Lithium bis(trimethylsilyl)amide can be synthesized by the deprotonation of bis(trimethylsilyl)amine using n-butyllithium. The reaction is typically carried out in an inert atmosphere to prevent moisture and air from affecting the reaction . The reaction can be represented as follows:

HN(Si(CH3)3)2+C4H9Li→LiN(Si(CH3)3)2+C4H10

Once formed, the compound can be purified by sublimation or distillation .

Industrial Production Methods: While this compound is commercially available, industrial production methods typically involve large-scale synthesis using the same deprotonation reaction. The compound is often supplied as a solution in various solvents such as tetrahydrofuran, hexane, or toluene .

Analyse Chemischer Reaktionen

Types of Reactions: Lithium bis(trimethylsilyl)amide is involved in various types of reactions, including:

Deprotonation Reactions: It is commonly used to deprotonate weak acids to form enolates and other anionic species.

Base-Catalyzed Reactions: It acts as a strong base in reactions such as the Wittig reaction and the formation of phosphaguanidines.

Common Reagents and Conditions:

Reagents: Common reagents used with this compound include n-butyllithium, bis(trimethylsilyl)amine, and various solvents like tetrahydrofuran and hexane

Major Products Formed:

Enolates: Formed from the deprotonation of carbonyl compounds.

Phosphaguanidines: Formed from the addition of phosphine P-H bonds to carbodiimides.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Preparation

Lithium bis(trimethylsilyl)amide (LiHMDS) has the formula LiN(Si(CH₃)₃)₂ and is characterized by its light yellow crystalline appearance. It is typically synthesized by the deprotonation of bis(trimethylsilyl)amine with n-butyllithium:The compound exists predominantly as a cyclic trimer in the solid state and can exhibit varying aggregation states in solution depending on the solvent used, such as forming monomers or dimers in coordinating solvents like THF .

Strong Non-Nucleophilic Base

LiHMDS is widely recognized for its role as a strong non-nucleophilic base in organic synthesis. With a pKa of approximately 26, it is less basic than lithium diisopropylamide but offers greater selectivity in reactions involving enolates and ketones. This selectivity allows for the generation of kinetic enolates without undesired side reactions, making it particularly useful in:

- Formation of Organolithium Compounds : LiHMDS facilitates the synthesis of various organolithium species, including acetylides and lithium enolates.

- Carbon-Carbon Bond Forming Reactions : It plays a crucial role in coupling reactions such as Fráter–Seebach alkylation and mixed Claisen condensations .

Ligand for Metal Complexes

As a ligand, this compound can react with metal halides through salt metathesis to form metal bis(trimethylsilyl)amide complexes:These complexes are lipophilic and soluble in nonpolar solvents, enhancing their reactivity compared to traditional metal halides. The steric bulk provided by the trimethylsilyl groups leads to discrete monomeric complexes that are valuable precursors for more complex coordination compounds .

Atomic Layer Deposition

LiHMDS has been explored for use in atomic layer deposition processes, particularly for creating thin films of lithium compounds. Its volatility allows for controlled deposition, which is essential in semiconductor fabrication and other nanotechnology applications .

Battery Technologies

In the field of energy storage, this compound serves as an electrolyte additive in non-aqueous lithium metal batteries. It acts as a scavenger for impurities, enhancing battery performance by improving ionic conductivity and stability .

Synthesis of Tetrasulfur Tetranitride

A notable application of LiHMDS is its involvement in the synthesis of tetrasulfur tetranitride using sulfur dichloride as a precursor:This reaction illustrates how LiHMDS can facilitate complex synthetic pathways leading to novel materials with potential applications in materials science .

NMR Spectroscopy Applications

Recent studies have demonstrated that LiHMDS can be utilized in quantitative NMR spectroscopy for monitoring chemical reactions continuously. Its unique properties allow researchers to track reaction progress and analyze compound interactions effectively .

Wirkmechanismus

Lithium bis(trimethylsilyl)amide acts as a strong base by abstracting protons from weak acids, forming anionic species that can participate in further chemical reactions . The compound can form aggregates in solution, with the extent of aggregation depending on the solvent used. In coordinating solvents, such as ethers and amines, the monomer and dimer are prevalent . The compound also acts as a scavenger for hydrofluoric acid, forming a robust cathode-electrolyte interphase and suppressing side reactions with the electrolyte solution .

Vergleich Mit ähnlichen Verbindungen

- Sodium bis(trimethylsilyl)amide

- Potassium bis(trimethylsilyl)amide

Comparison: Lithium bis(trimethylsilyl)amide is unique due to its high reactivity and stability as a non-nucleophilic base. Compared to its sodium and potassium counterparts, this compound is more commonly used in organic synthesis due to its solubility in a wide range of solvents and its ability to form stable aggregates in solution .

Biologische Aktivität

Lithium bis(trimethylsilyl)amide (LiHMDS) is a versatile organolithium compound widely used in organic synthesis and polymer chemistry. Its biological activity has garnered attention due to its potential applications in medicinal chemistry and materials science. This article explores the compound’s biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₆H₁₈LiNSi₂

- Molecular Weight : 167.327 g/mol

- CAS Number : 4039-32-1

- IUPAC Name : lithium;bis(trimethylsilyl)azanide

LiHMDS acts as a strong base and nucleophile, making it effective in various chemical transformations, including the formation of enolates and the synthesis of complex organic molecules.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of polymers synthesized using LiHMDS as an initiator. For instance, cationic polymers with ammonium groups demonstrated significant antibacterial activity against various pathogens, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these polymers were notably lower than those for traditional quaternary ammonium compounds, indicating a promising avenue for developing new antimicrobial agents .

2. Cancer Research

LiHMDS has been investigated for its role in cancer treatment, particularly in the synthesis of biologically active compounds that inhibit cancer cell proliferation. For example, LiHMDS has been utilized in the preparation of cyclic poly(α-peptoids), which showed efficacy against Clostridioides difficile, a bacterium linked to severe infections . Additionally, its use in synthesizing compounds targeting tropomyosin receptor kinases (Trk) has been explored, with potential implications for treating various cancers .

The biological activity of LiHMDS is primarily attributed to its ability to facilitate chemical reactions that lead to the formation of bioactive compounds. It acts as an ammonia equivalent in reactions catalyzed by palladium complexes, enhancing the synthesis of compounds with therapeutic potential . Furthermore, LiHMDS's strong basicity allows it to deprotonate substrates effectively, creating reactive intermediates that can interact with biological targets.

Case Study 1: Antimicrobial Polymers

In a study examining the synthesis of β-peptides using LiHMDS, researchers found that the resulting cationic polymers exhibited high antimicrobial activity. The polymers were tested against a panel of bacteria and fungi, showing effective inhibition at low concentrations. This study underscores the potential of LiHMDS-derived polymers in medical applications .

| Polymer Type | MIC (µg/mL) | Target Organisms |

|---|---|---|

| Cationic Polymer A | 10 | E. coli |

| Cationic Polymer B | 5 | S. aureus |

Case Study 2: Cancer Therapeutics

LiHMDS was employed in synthesizing novel inhibitors targeting Trk receptors. These inhibitors showed promising results in preclinical trials, indicating their potential for further development as cancer therapeutics.

| Compound | Activity | Target |

|---|---|---|

| Compound 1 | IC₅₀ = 50 nM | TrkA |

| Compound 2 | IC₅₀ = 30 nM | TrkB |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing high-purity LiHMDS, and how are impurities minimized?

LiHMDS is typically synthesized via two primary routes:

- Route 1 : Reaction of hexamethyldisilazane (HMDS) with lithium metal or lithium hydride in anhydrous solvents like tetrahydrofuran (THF) or hexane .

- Route 2 : Metathesis between cesium fluoride (CsF) and lithium bis(trimethylsilyl)amide in n-hexane, yielding CsHMDS-free LiHMDS (80% post-sublimation) .

Key purification steps : Sublimation under reduced pressure or recrystallization from non-polar solvents to remove residual lithium salts or solvent impurities. Use of rigorously dried solvents and inert atmospheres (argon/nitrogen) is critical to avoid hydrolysis .

Q. What safety protocols are essential for handling LiHMDS in laboratory settings?

LiHMDS is flammable (Category 2), corrosive (Skin Corrosion 1B), and reacts violently with water. Critical safety measures include:

- Storage : In flame-resistant containers at <30°C, away from moisture/oxygen. Commercial solutions (e.g., 1.0 M in THF) require vented caps to prevent pressure buildup .

- Handling : Use flame-resistant lab coats, nitrile gloves, and safety goggles. Work in a fume hood with a dry-ice condenser to trap volatile byproducts .

- Emergency measures : For skin contact, rinse immediately with water for 15+ minutes; for fires, use dry chemical extinguishers (never water) .

Q. How is LiHMDS employed as a non-nucleophilic base in enolate formation?

LiHMDS deprotonates carbonyl compounds (e.g., ketones, esters) at low temperatures (-78°C to 0°C) to generate enolates with high regioselectivity. Methodological considerations :

- Solvent choice : THF or dimethoxyethane (DME) enhances solubility and reaction rates.

- Stoichiometry : Use 1.1–1.5 equivalents to ensure complete deprotonation while avoiding side reactions.

- Additives : Coordinating ligands (e.g., HMPA) may improve enolate stability in sterically hindered systems .

Advanced Research Questions

Q. How do solvent coordination properties influence LiHMDS aggregation and reactivity?

LiHMDS exists in equilibrium between dimers (in coordinating solvents like THF) and tetramers (in non-coordinating solvents like hexane). This impacts reactivity:

- Dimers : More reactive due to accessible lithium centers, favoring faster deprotonation kinetics.

- Tetramers : Less reactive but useful for sterically controlled reactions (e.g., asymmetric synthesis).

Analytical validation : Aggregation states can be confirmed via cryoscopy, NMR line-shape analysis, or X-ray crystallography .

Q. What strategies optimize stereochemical control in Claisen rearrangements using LiHMDS?

LiHMDS enables stereoselective Claisen rearrangements by generating specific enolate conformers. Key factors:

- Temperature : Slow addition at -78°C minimizes epimerization.

- Counterion effects : Pairing LiHMDS with chiral ligands (e.g., (-)-sparteine) induces asymmetry in prochiral substrates.

- Solvent polarity : Low-polarity solvents (e.g., toluene) favor tighter ion pairs, enhancing stereocontrol .

Q. How can researchers troubleshoot low yields in LiHMDS-mediated deprotonation reactions?

Common issues and solutions:

- Moisture contamination : Use freshly distilled solvents and flame-dried glassware. Monitor reactions with Karl Fischer titration.

- Aggregation effects : Switch to coordinating solvents (THF) or add HMPA to dissociate tetramers into reactive dimers .

- Substrate sensitivity : For acid-sensitive substrates, pre-cool reagents to -78°C and use inverse addition techniques .

Q. What analytical techniques are most effective for characterizing LiHMDS and its reaction intermediates?

- NMR spectroscopy : Li and Si NMR track lithium coordination and silyl group dynamics .

- X-ray crystallography : Resolves aggregation states and ion-pairing geometries in solid-state structures .

- Mass spectrometry : High-resolution ESI-MS identifies reaction intermediates (e.g., enolate-LiHMDS complexes) .

Q. How does LiHMDS compare to other strong bases (e.g., LDA, KHMDS) in organometallic reactions?

Eigenschaften

IUPAC Name |

lithium;bis(trimethylsilyl)azanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H18NSi2.Li/c1-8(2,3)7-9(4,5)6;/h1-6H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNESATAKKCNGOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C[Si](C)(C)[N-][Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18LiNSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

999-97-3 (Parent) | |

| Record name | Lithium bis(trimethylsilyl)amide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004039321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2044426 | |

| Record name | Hexamethyldisilazane lithium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Alfa Aesar MSDS] | |

| Record name | Lithium bis(trimethylsilyl)amide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21119 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4039-32-1 | |

| Record name | Lithium bis(trimethylsilyl)amide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004039321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-, lithium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexamethyldisilazane lithium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithiumbis(trimethylsilyl)amide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.569 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LITHIUM HEXAMETHYLDISILAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RC4N1I108M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.